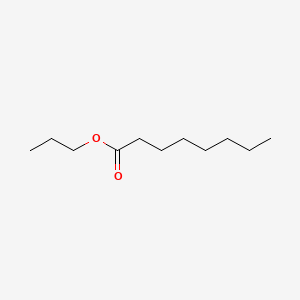

Propyl octanoate

Description

This compound has been reported in Glehnia littoralis and Bothriochloa bladhii with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

propyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHBLVYDNJDWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060782 | |

| Record name | Propyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-13-5 | |

| Record name | Propyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, propyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU5LA9XGW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Propyl Octanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl octanoate (B1194180) (also known as propyl caprylate) is an organic ester with the chemical formula C₁₁H₂₂O₂.[1] It is recognized for its characteristic fruity, coconut-like aroma and is found naturally in some fruits like apricots and as a metabolic byproduct of yeast fermentation in products like wine.[2] This volatile ester is utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[3] Beyond its sensory applications, its chemical properties, particularly its solubility, make it a compound of interest for potential applications in pharmaceutical formulations and as a subject of study in microbial and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to propyl octanoate.

Chemical Structure

This compound is the ester formed from the condensation of octanoic acid and propan-1-ol.[4][5] The structure consists of an eight-carbon acyl chain (the octanoyl group) linked to a three-carbon propyl group through an ester functional group (-COO-).

dot graph Propyl_Octanoate_Structure { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

// Atom nodes C1 [label="CH₃"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="CH₂"]; C5 [label="CH₂"]; C6 [label="CH₂"]; C7 [label="CH₂"]; C8 [label="C", shape=none, margin=0]; O1 [label="O", shape=none, margin=0]; O2 [label="O", shape=none, margin=0]; C9 [label="CH₂"]; C10 [label="CH₂"]; C11 [label="CH₃"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- O1 [label="="]; C8 -- O2; O2 -- C9; C9 -- C10; C10 -- C11; } this compound Chemical Structure

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₂[1][6] |

| Molecular Weight | 186.29 g/mol [1][4] |

| IUPAC Name | This compound[1][4] |

| Synonyms | Propyl caprylate, n-propyl octanoate[1][4] |

| CAS Number | 624-13-5[1][4] |

| Melting Point | -46.2 °C[6][7] |

| Boiling Point | 225-226 °C[8] |

| Density | 0.861 to 0.867 g/cm³ at 25 °C[8] |

| Appearance | Colorless clear liquid[8] |

| Solubility in Water | 10.87 mg/L at 25 °C (estimated)[8] |

| SMILES | CCCCCCCC(=O)OCCC[1][4] |

| InChIKey | IDHBLVYDNJDWNO-UHFFFAOYSA-N[1][4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory synthesis of this compound is through the Fischer esterification of octanoic acid with propanol, using a strong acid catalyst such as sulfuric acid.

Materials:

-

Octanoic acid

-

Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine octanoic acid and an excess of propanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 1-2 hours.

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extraction: Add diethyl ether to dissolve the organic components and wash the mixture with water.

-

Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.

-

Brine Wash: Wash the organic layer with saturated sodium chloride solution to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by distillation.

// Nodes start [label="Start: Combine Octanoic Acid,\nPropanol, and H₂SO₄"]; reflux [label="Heat to Reflux\n(1-2 hours)"]; workup [label="Cool and Transfer to\nSeparatory Funnel"]; extraction [label="Extract with Diethyl Ether\nand Wash with Water"]; neutralization [label="Neutralize with Saturated\nNaHCO₃ Solution"]; brine_wash [label="Wash with Saturated\nNaCl (Brine)"]; drying [label="Dry Organic Layer with\nAnhydrous Na₂SO₄"]; solvent_removal [label="Filter and Remove Solvent\n(Rotary Evaporation)"]; purification [label="Purify by Distillation"]; end_product [label="End Product:\nPure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reflux; reflux -> workup; workup -> extraction; extraction -> neutralization; neutralization -> brine_wash; brine_wash -> drying; drying -> solvent_removal; solvent_removal -> purification; purification -> end_product; } Fischer Esterification Workflow

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection of a 1 µL sample.

-

Oven Temperature Program: An initial temperature of 50°C, held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 40-400.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

For unknown samples, dissolve a known weight of the sample in the solvent.

Procedure:

-

Inject the calibration standards into the GC-MS to establish a calibration curve.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

// Nodes sample_prep [label="Sample Preparation:\nDissolve in Solvent"]; calibration [label="Prepare Calibration\nStandards"]; gc_injection [label="Inject Sample into GC"]; separation [label="Separation on\nCapillary Column"]; ms_detection [label="Detection by Mass\nSpectrometer (EI, 70 eV)"]; data_analysis [label="Data Analysis:\nIdentify by Retention Time\nand Mass Spectrum"]; quantification [label="Quantify using\nCalibration Curve"]; result [label="Result: Concentration\nof this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sample_prep -> gc_injection; calibration -> gc_injection; gc_injection -> separation; separation -> ms_detection; ms_detection -> data_analysis; data_analysis -> quantification; quantification -> result; } GC-MS Analysis Workflow

Chemical Reactions

This compound undergoes typical reactions of an ester.

-

Hydrolysis: In the presence of an acid or a base, this compound can be hydrolyzed back to octanoic acid and propanol.

-

Transesterification: It can react with other alcohols in the presence of a catalyst to form a different ester and propanol.

-

Decomposition: At high temperatures, it can decompose into smaller molecules.

Applications

The primary applications of this compound stem from its pleasant aroma and flavor profile.

-

Food and Beverage Industry: Used as a flavoring agent to impart fruity and coconut-like notes.[3]

-

Fragrance Industry: Incorporated into perfumes, cosmetics, lotions, and hair care products for its scent.[3]

-

Pharmaceutical Research: Investigated for its potential use in drug formulations due to its solubility characteristics.

-

Biotechnology and Microbial Studies: Its role in the metabolic processes of microorganisms like yeast is a subject of research.[1] It has also been identified as a potential biomarker for the consumption of certain foods.[1]

Conclusion

This compound is a well-characterized ester with a range of applications, primarily in the flavor and fragrance industries. Its synthesis is straightforward, and its analysis can be readily achieved using standard analytical techniques. For researchers and professionals in drug development, its properties as a solvent and its biological origins may present further opportunities for investigation and application. This guide provides the foundational technical information necessary for working with this versatile compound.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. This compound | C11H22O2 | CID 69351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. cerritos.edu [cerritos.edu]

Propyl Octanoate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 624-13-5

Synonyms: Propyl caprylate, n-Propyl n-octanoate, Octanoic acid propyl ester

This technical guide provides an in-depth overview of propyl octanoate (B1194180), a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. For researchers and professionals in drug development, understanding its physicochemical properties, synthesis, purification, and potential biological interactions is crucial for its effective application.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for propyl octanoate is presented in the tables below, facilitating easy comparison of its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol |

| Melting Point | -46.2°C |

| Boiling Point | 225-226°C |

| Density | 0.8659-0.8670 g/mL at 25°C |

| Refractive Index | 1.4190-1.4230 at 20°C |

| Flash Point | 87.9°C |

| logP | 4.35 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.01 (t, 2H), 2.27 (t, 2H), 1.65 (m, 2H), 1.29 (m, 8H), 0.94 (t, 3H), 0.88 (t, 3H)[3] |

| ¹³C NMR (100.40 MHz, CDCl₃) | δ (ppm): 174.01, 65.84, 34.44, 31.70, 29.16, 28.96, 25.07, 22.62, 22.06, 14.06, 10.41[3] |

| Mass Spectrometry (EI) | Major fragments (m/z): 61, 43, 41, 145, 127[3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis: Fischer Esterification

This compound is commonly synthesized via Fischer esterification of octanoic acid and propanol (B110389) using an acid catalyst.[1]

Materials:

-

Octanoic acid

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Toluene (B28343) (for azeotropic removal of water)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask, add octanoic acid and an excess of n-propanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Set up the flask with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene (if used) or excess propanol.

-

Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

Purification: Work-up and Vacuum Distillation

The crude this compound is purified to remove unreacted starting materials and the acid catalyst.

Work-up Procedure:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter to remove the drying agent.

-

Remove the excess propanol and any solvent using a rotary evaporator.

Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate temperature and pressure for this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity and confirming the identity of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for separating fatty acid esters (e.g., DB-5ms).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium

-

MS Ionization: Electron Impact (EI) at 70 eV

-

MS Scan Range: 40-400 m/z

Potential Signaling Pathways

While direct research on the specific signaling pathways of this compound is limited, its structural similarity to other fatty acid esters suggests potential interactions with G protein-coupled receptors (GPCRs) that are known to be activated by fatty acids, such as GPR120 and GPR40.[4][5] These receptors are involved in various physiological processes, including inflammation and metabolism.[4][5]

A hypothetical signaling pathway for this compound, based on the known mechanisms of similar fatty acid esters, is proposed below. Activation of GPR120 can lead to downstream signaling cascades that modulate cellular responses.

Caption: Hypothetical GPR120 signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of this compound.

Caption: Experimental workflow for this compound.

References

- 1. Buy this compound | 624-13-5 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C11H22O2 | CID 69351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fatty acid-mediated signaling as a target for developing type 1 diabetes therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Propyl Octanoate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of propyl octanoate (B1194180), an important flavor ester, in various fruits. It consolidates quantitative data, details common experimental methodologies for its detection and quantification, and illustrates the biosynthetic pathway responsible for its formation in plants. This information is valuable for researchers in food science, biotechnology, and professionals involved in the development of flavor and fragrance compounds.

Quantitative Data on Propyl Octanoate in Fruits

This compound has been identified as a volatile component in several fruits, contributing to their characteristic aroma profiles. While its presence is noted in various species, quantitative data remains limited in the scientific literature. The following table summarizes the available quantitative information for this compound in fruits.

| Fruit Species | Cultivar/Variety | Fruit Part | Concentration (µg/kg Fresh Weight) | Reference |

| Apple (Malus domestica) | 40 Cultivars (Range) | Peel | 0–83.56 | [1] |

| Apricot (Prunus armeniaca) | Not specified | Fruit | Presence reported, not quantified | [2] |

| Ceriman (Monstera deliciosa) | Not specified | Fruit | Presence reported, not quantified | [2] |

Note: While several studies have analyzed the volatile compounds in apricot and Monstera deliciosa, specific quantitative data for this compound was not found. One study on Monstera deliciosa identified propyl butanoate as a predominant volatile organic metabolite[3][4].

Experimental Protocols for the Determination of this compound

The analysis of volatile esters like this compound in fruits is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is solvent-free, sensitive, and efficient for extracting volatile and semi-volatile compounds from the fruit matrix.

Key Experiment: HS-SPME-GC-MS Analysis of Volatile Fruit Compounds

1. Sample Preparation (HS-SPME)

-

Fruit Homogenization: A representative sample of the fruit (e.g., peel, pulp) is homogenized, often under cryogenic conditions (e.g., in liquid nitrogen) to prevent the loss of volatile compounds.

-

Sample Incubation: A precise amount of the homogenized sample (e.g., 1-5 g) is placed in a sealed headspace vial. To enhance the release of volatiles, a salt solution (e.g., saturated NaCl) may be added to increase the ionic strength of the sample matrix.

-

Volatile Extraction: The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace.

-

SPME Fiber Exposure: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 15-60 minutes) to adsorb the volatile analytes.

2. Gas Chromatography (GC) Analysis

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed volatile compounds are thermally desorbed.

-

Separation: The desorbed compounds are separated on a capillary column (e.g., HP-5MS, DB-WAX). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 40°C, hold for a few minutes, and then increase at a rate of 5-10°C/min to a final temperature of 250°C.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

3. Mass Spectrometry (MS) Detection

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection and Identification: A detector records the abundance of each ion. The resulting mass spectrum is compared to a spectral library (e.g., NIST, Wiley) for compound identification. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Biosynthesis of this compound in Fruits

The formation of esters in fruits is a crucial step in the development of their characteristic aromas. This process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to an alcohol.

The biosynthesis of this compound specifically involves the reaction of propanol (B110389) with octanoyl-CoA. The availability of these precursor molecules is a key factor in determining the final concentration of this compound in the fruit.

References

- 1. mdpi.com [mdpi.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0059831) [hmdb.ca]

- 3. Establishment of Monstera deliciosa fruit volatile metabolomic profile at different ripening stages using solid-phase microextraction combined with gas chromatography–mass spectrometry [digituma.uma.pt]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Propyl Octanoate from Octanoic Acid and Propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl octanoate (B1194180), an ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details the prevalent synthesis methodologies, including Fischer esterification, enzymatic catalysis, and transesterification, with a focus on providing actionable experimental protocols and comparative data.

Core Synthesis Methodologies

The synthesis of propyl octanoate from octanoic acid and propanol (B110389) is most commonly achieved through Fischer esterification. However, enzymatic and other catalytic methods offer alternative routes with distinct advantages in terms of sustainability and reaction conditions.

Fischer Esterification

Fischer esterification is a widely used acid-catalyzed esterification method. The reaction involves the condensation of a carboxylic acid (octanoic acid) and an alcohol (propanol) in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus, or by using an excess of one of the reactants.[1][2]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed as biocatalysts. These reactions are typically performed under milder conditions, reducing the risk of side reactions and thermal degradation. The enzyme's reusability is a key advantage, although the initial cost of the biocatalyst can be higher.

Transesterification

Transesterification is another route to this compound, involving the reaction of an ester (e.g., methyl or ethyl octanoate) with propanol in the presence of a catalyst. This method can be advantageous when the starting ester is more readily available or economical than octanoic acid. Both acid and base catalysts can be employed.[3][4]

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables summarize key quantitative data for the different synthesis methods of this compound, providing a basis for methodological selection based on desired yield, reaction time, and other critical parameters.

| Parameter | Fischer Esterification | Enzymatic Synthesis | Transesterification |

| Catalyst | Sulfuric Acid (H₂SO₄) | Candida antarctica Lipase B (CALB) | Titanium (IV) Isopropoxide |

| Typical Yield (%) | 70 - 85[3] | Up to 94 (conversion)[5] | High (qualitative)[4] |

| Reaction Time (h) | 1 - 24[3] | 24 - 48[6] | Not specified |

| Temperature (°C) | 80 - 120[3] | 40 - 60[7] | 100 - 120[7] |

| Molar Ratio (Acid:Alcohol) | 1:1.5[4] | 1:4 (Thymol:Acid)[5] | 1:1.5 (Ester:Alcohol)[7] |

| Catalyst Loading | ~5 drops (catalytic)[4] | 5-10% by weight of substrates[7] | 1-2 mol%[7] |

Table 1: Comparison of Key Synthesis Parameters for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via Fischer esterification and enzymatic catalysis.

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from a standard Fischer esterification procedure.[4][7]

Materials:

-

Octanoic acid (0.5 mol, 72.1 g)

-

1-Propanol (B7761284) (0.75 mol, 45.1 g)

-

Concentrated Sulfuric Acid (96%, ~0.2 mL, ~5 drops)

-

Toluene or Isohexanes (as azeotropic solvent, ~30 mL)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

250 mL Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add octanoic acid (0.5 mol), 1-propanol (0.75 mol), and the azeotropic solvent (~30 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~5 drops) to the reaction mixture.

-

Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux for approximately 2 hours, or until no more water is collected in the trap.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer twice with 100 mL of cold water to remove excess propanol and some of the sulfuric acid.

-

Wash twice with 100 mL of 5% sodium bicarbonate solution to neutralize the remaining acid catalyst. Be cautious of gas evolution (CO₂).

-

Wash twice with 100 mL of brine to remove any remaining water-soluble impurities.

-

-

Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the azeotropic solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 226 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.[4][8] A typical vacuum distillation might be performed at 71-73 °C under a vacuum from a two-stage rotary oil pump.[4]

Expected Yield: 85% (approximately 79.0 g for a 0.5 mol scale reaction).[4]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol is based on general procedures for lipase-catalyzed esterification.[7]

Materials:

-

Octanoic acid (1.0 mol)

-

1-Propanol (1.0 mol)

-

Immobilized Candida antarctica lipase B (Novozym® 435, 5-10% by weight of total substrates)

-

n-Hexane (optional, as solvent)

Equipment:

-

Temperature-controlled orbital shaker

-

Reaction vessel (e.g., screw-capped flask)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine octanoic acid (1.0 mol) and 1-propanol (1.0 mol). The reaction can be run solvent-free or in a minimal amount of n-hexane.

-

Enzyme Addition: Add the immobilized lipase (5-10% of the total weight of the acid and alcohol).

-

Incubation: Place the vessel in a temperature-controlled shaker set to 40-60 °C and agitate at approximately 200 rpm for 24-48 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by withdrawing small samples and analyzing them by gas chromatography (GC) to determine the conversion of octanoic acid.

-

Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

-

Purification: The liquid phase, containing the this compound, can be purified by vacuum distillation to remove any unreacted starting materials.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Fischer Esterification Reaction Pathway.

Experimental Workflow

Caption: Synthesis and Purification Workflow.

Conclusion

This guide has provided a detailed technical overview of the synthesis of this compound, with a focus on Fischer esterification and enzymatic methods. The provided data and protocols offer a solid foundation for researchers and professionals in the field to select and implement the most suitable synthesis strategy for their specific needs, balancing factors such as yield, reaction conditions, and environmental impact. The visual representations of the reaction pathway and experimental workflow serve to further clarify the core concepts and procedures involved in the synthesis and purification of this important ester.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Buy this compound | 624-13-5 [smolecule.com]

- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. How To [chem.rochester.edu]

Propyl Octanoate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl octanoate (B1194180) (CH₃(CH₂)₆COOCH₂CH₂CH₃) is an ester recognized for its characteristic fruity aroma.[1] It is a member of the fatty acid esters class of organic compounds.[1][2] This document provides an in-depth overview of the core physical properties of propyl octanoate, offering valuable data for researchers, scientists, and professionals in drug development and other scientific fields. This compound is found naturally in some fruits and fermented beverages and is also synthesized for use as a flavoring and fragrance agent.[1]

Molecular and Chemical Data

This compound is systematically known as this compound, with common synonyms including n-propyl octanoate and propyl caprylate.[3][4]

Table 1: Molecular and Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂O₂ | [3][5][6][7] |

| Molecular Weight | 186.29 g/mol | [3][5][6][7] |

| CAS Number | 624-13-5 | [3][6][7] |

| InChI Key | IDHBLVYDNJDWNO-UHFFFAOYSA-N | [3][6] |

| SMILES | CCCCCCCC(=O)OCCC | [3] |

Physicochemical Properties

The physical state of this compound at standard temperature and pressure is a colorless liquid.[7][8] A comprehensive summary of its key physicochemical properties is presented below.

Table 2: Summary of Key Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Pressure (mmHg) | Source(s) |

| Density | 0.861 - 0.880 g/mL | 20 - 25 | Ambient | [3][4][7] |

| Boiling Point | 225.0 - 226.4 °C | - | 760 | [7][8] |

| Melting Point | -46.2 °C | - | Ambient | [2][8] |

| Refractive Index | 1.4180 - 1.426 | 20 | Ambient | [3][7][8] |

| Vapor Pressure | 0.09 mmHg | 25 | - | [7] |

| Flash Point | 87.78 - 87.9 °C | - | - | [7][8] |

| logP (o/w) | 3.73 - 4.352 | 25 | - | [2][7] |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 10.87 - 34 mg/L (practically insoluble) | 25 | [2][7][9] |

| Alcohol | Soluble | - | [7] |

| Organic Solvents | Soluble | - | [10] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of liquid esters like this compound. These are based on standard laboratory methods and can be adapted for specific equipment and sample volumes.

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of octanoic acid and propan-1-ol, using an acid catalyst.[3][11][12][13][14][15][16]

-

Materials: Octanoic acid, propan-1-ol, concentrated sulfuric acid (catalyst), anhydrous sodium sulfate, 5% sodium bicarbonate solution, saturated sodium chloride solution, diethyl ether.

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus, glassware.

-

Procedure:

-

Combine equimolar amounts of octanoic acid and a slight excess of propan-1-ol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Set up the apparatus for reflux and heat the mixture for 1-2 hours.[12]

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution to remove unreacted acid and alcohol.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the crude this compound by distillation.[11]

-

Determination of Physical Properties

The following diagram outlines a general workflow for the experimental determination of the physical properties of a liquid sample like this compound.

4.2.1. Density Determination

-

Method: The density of liquid this compound can be accurately determined using a pycnometer or a graduated cylinder and a balance.[17][18][19][20]

-

Procedure (Graduated Cylinder):

-

Weigh a clean, dry graduated cylinder.

-

Add a known volume of this compound to the cylinder.

-

Reweigh the cylinder containing the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

Ensure the temperature of the liquid is recorded as density is temperature-dependent.

-

4.2.2. Boiling Point Determination

-

Method: The boiling point can be determined by distillation or a micro boiling point method.[21][22][23][24][25][26]

-

Procedure (Micro Method):

-

Place a small amount of this compound in a small test tube.

-

Invert a capillary tube (sealed at one end) into the liquid.

-

Attach the test tube to a thermometer and heat it in a water or oil bath.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

4.2.3. Melting Point Determination

-

Method: As this compound is a liquid at room temperature, its melting point is determined by observing the freezing point. The OECD Test Guideline 102 provides several suitable methods.[1][4][8][27][28]

-

Procedure (Freezing Point):

-

Place a sample of this compound in a suitable container.

-

Slowly cool the sample while gently stirring and monitoring the temperature with a calibrated thermometer.

-

The freezing point is the temperature at which the liquid solidifies, which should remain constant during the phase transition.

-

4.2.4. Refractive Index Measurement

-

Method: The refractive index is measured using an Abbe refractometer.[29][30][31][32][33]

-

Procedure:

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate.

-

Adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.

-

Read the refractive index from the scale.

-

4.2.5. Solubility Determination

-

Method: The solubility of this compound in various solvents is determined by miscibility tests.[10][34][35][36][37][38]

-

Procedure:

-

Add a small amount of this compound to a test tube.

-

Add the solvent (e.g., water, ethanol) dropwise, shaking after each addition.

-

Observe whether the this compound dissolves to form a homogeneous solution or if two distinct layers remain, indicating insolubility.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

Safety Information

This compound is generally considered to have low toxicity, but appropriate safety precautions should always be taken in a laboratory setting.[9]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][9][43][44]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[2][9]

-

Hazards: May cause skin and eye irritation upon direct contact.[9] It is a combustible liquid.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2][9]

References

- 1. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.astm.org [store.astm.org]

- 4. laboratuar.com [laboratuar.com]

- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 7. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]

- 8. oecd.org [oecd.org]

- 9. echemi.com [echemi.com]

- 10. scribd.com [scribd.com]

- 11. ASTM D7398 - 11(2016) | 1 Apr 2016 | BSI Knowledge [knowledge.bsigroup.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. cerritos.edu [cerritos.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. athabascau.ca [athabascau.ca]

- 17. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 18. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 19. scribd.com [scribd.com]

- 20. chm.uri.edu [chm.uri.edu]

- 21. chem21labs.com [chem21labs.com]

- 22. alameda.edu [alameda.edu]

- 23. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 27. oecd.org [oecd.org]

- 28. enfo.hu [enfo.hu]

- 29. scribd.com [scribd.com]

- 30. ucc.ie [ucc.ie]

- 31. researchgate.net [researchgate.net]

- 32. pubs.aip.org [pubs.aip.org]

- 33. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pubs.aip.org [pubs.aip.org]

- 35. solubilityofthings.com [solubilityofthings.com]

- 36. srdata.nist.gov [srdata.nist.gov]

- 37. chymist.com [chymist.com]

- 38. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 39. This compound | C11H22O2 | CID 69351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. ymdb.ca [ymdb.ca]

- 41. propyl ethanoate infrared spectrum, mass spectrum, 1H NMR spectrum, 13C NMR spectra, molecular spectroscopy of propyl ethanoate, Doc Brown's advanced level chemistry notes [docbrown.info]

- 42. This compound [webbook.nist.gov]

- 43. fishersci.com [fishersci.com]

- 44. buyat.ppg.com [buyat.ppg.com]

Technical Guide: Molecular Properties of Propyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl octanoate (B1194180) (C₁₁H₂₂O₂) is an ester recognized for its characteristic fruity aroma, finding applications as a flavoring and fragrance agent.[1] It is formed from the condensation of octanoic acid and propan-1-ol.[2][3] This document provides the fundamental molecular and chemical properties of propyl octanoate, presenting its molecular formula and weight in a clear, tabular format for easy reference.

Core Molecular Data

The fundamental quantitative attributes of this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | PubChem[2], NIST[4], ChemBK[5] |

| Molecular Weight | 186.29 g/mol | PubChem[2], The Good Scents Company[6], ECHEMI[3] |

| Monoisotopic Mass | 186.161979948 Da | PubChem[2], Yeast Metabolome Database[7] |

| CAS Registry Number | 624-13-5 | NIST[4], The Good Scents Company[6] |

Chemical Structure and Identification

This compound is an aliphatic ester.[8] Its structure consists of an eight-carbon chain from octanoic acid linked to a three-carbon propyl group via an ester bond.[8]

Key Identifiers:

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in various scientific and industrial contexts.

| Property | Value |

| Appearance | Colorless clear liquid |

| Melting Point | -46.2 °C[3][5][7] |

| Boiling Point | 226.4 °C[3] |

| Flash Point | 87.78 °C (190.00 °F)[6] |

| Density | ~0.86 g/cm³ at 25 °C[3][6] |

Methodological Considerations

The determination of molecular weight and formula for a well-characterized compound like this compound is typically achieved through standard analytical techniques:

-

Mass Spectrometry (MS): This is the primary method for determining the exact mass and fragmentation pattern of a molecule, which confirms its elemental composition and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.

-

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which is used to empirically derive the chemical formula.

Due to the routine and standardized nature of these analytical methods for small molecules, detailed experimental protocols are not provided here but can be found in standard analytical chemistry textbooks and pharmacopeial guidelines.

Logical Relationship of Properties

The relationship between the molecular formula and molecular weight is fundamental. The formula dictates the exact number of each type of atom, and the molecular weight is the sum of the atomic weights of all atoms in the molecule.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0059831) [hmdb.ca]

- 2. This compound | C11H22O2 | CID 69351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [chembk.com]

- 6. This compound, 624-13-5 [thegoodscentscompany.com]

- 7. ymdb.ca [ymdb.ca]

- 8. Buy this compound | 624-13-5 [smolecule.com]

Propyl Octanoate as a Metabolite of Saccharomyces cerevisiae: A Technical Guide

Abstract

Propyl octanoate (B1194180) is a fatty acid ester produced by the yeast Saccharomyces cerevisiae during fermentation. As a volatile organic compound, it contributes to the complex aroma profile of fermented beverages, often imparting fruity and floral notes. This technical guide provides an in-depth exploration of the biosynthesis, physiological role, and analytical quantification of propyl octanoate in S. cerevisiae. We detail the enzymatic pathways and genetic determinants responsible for its formation, discuss the factors influencing its production, and provide comprehensive experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the fields of microbiology, biotechnology, and drug development seeking a deeper understanding of yeast ester metabolism.

Biosynthesis of this compound

This compound is synthesized intracellularly through an esterification reaction catalyzed by O-acyltransferases. The synthesis requires two primary precursors: an alcohol (propan-1-ol) and an activated fatty acid (octanoyl-CoA).

-

Propan-1-ol: This higher alcohol is typically formed as a byproduct of amino acid metabolism, specifically from the catabolism of threonine or other related pathways.

-

Octanoyl-CoA: This medium-chain acyl-CoA is an intermediate in the fatty acid synthesis (FAS) pathway.

The condensation of these two substrates is catalyzed by enzymes with alcohol acetyltransferase or acyl-CoA:ethanol O-acyltransferase activity. In S. cerevisiae, several key genes have been identified that are involved in the synthesis of esters, including acetate (B1210297) esters and medium-chain fatty acid ethyl esters. While primarily studied for their role in producing other esters, these enzymes also contribute to the broader ester profile of the yeast.[1][2][3]

The key enzymes and their corresponding genes include:

-

Alcohol Acetyltransferases (AATs): Encoded by the ATF1 and ATF2 genes, these enzymes are primarily responsible for the production of acetate esters like ethyl acetate and isoamyl acetate.[1] However, they exhibit broad substrate specificity and can catalyze the formation of other esters.[1]

-

Acyl-CoA:Ethanol O-Acyltransferases (AEATs): Encoded by the EHT1 and EEB1 genes, these enzymes are primarily responsible for the synthesis of medium-chain fatty acid ethyl esters, such as ethyl hexanoate (B1226103) and ethyl octanoate.[4]

The availability of the precursors, octanoyl-CoA and propan-1-ol, is a critical limiting factor in the production of this compound.[3][4]

Physiological Role and Regulation

Aroma Contribution

The primary and most well-understood role of this compound is its contribution to the sensory profile of fermented products. As a volatile ester, it is part of a complex mixture of compounds that create the characteristic fruity and floral aromas in beer, wine, and other fermented beverages.[1]

Detoxification

Medium-chain fatty acids (MCFAs), such as octanoic acid, can be toxic to S. cerevisiae, particularly at the acidic pH levels common during fermentation.[5] These fatty acids can disrupt cell membrane integrity and dissipate the transmembrane proton gradient.[2] The esterification of octanoic acid to form this compound or other esters renders it less toxic, suggesting that ester synthesis may serve as a detoxification mechanism for the yeast cell.[2]

Regulation of Production

The production of this compound is tightly regulated and influenced by various factors:

-

Genetic Background: The specific strain of S. cerevisiae used for fermentation significantly impacts the profile and concentration of esters produced.[1][6]

-

Precursor Availability: The concentration of octanoyl-CoA and propan-1-ol is a major limiting factor for this compound synthesis.[3]

-

Fermentation Temperature: Higher fermentation temperatures generally lead to increased production of medium-chain fatty acid esters.[3]

-

Nutrient Availability: The composition of the fermentation medium, including the content of sugars, nitrogen sources, and unsaturated fatty acids, influences ester production. High levels of unsaturated fatty acids tend to decrease ethyl ester production.[3]

Quantitative Data on Ester Production

Direct quantitative data for this compound production by S. cerevisiae is limited in published literature. However, extensive research on the closely related compound, ethyl octanoate, provides valuable insights into the production capabilities of various yeast strains and the influence of fermentation conditions. The table below summarizes representative data for ethyl octanoate production, which can serve as a proxy for understanding the factors that affect medium-chain fatty acid ester synthesis.

| Yeast Species/Strain | Fermentation Medium | Ethyl Octanoate Conc. (mg/L) | Reference(s) |

| Saccharomyces cerevisiae (various strains) | Grape Must / Wort | 0.05 - 1.20 | [4] |

| Metschnikowia pulcherrima | Grape Must / Wort | 0.13 - 0.24 | [4] |

| Pichia kluyveri (strain A) | Wort | ~0.48 | [4] |

| Pichia kluyveri (strain B) | Wort | ~0.49 | [4] |

| Hanseniaspora uvarum (in mixed culture) | Synthetic Must | Increased production in co-culture | [4] |

Note: The concentrations reported are from different studies and are not directly comparable due to variations in experimental parameters such as temperature, nutrient composition, and analytical methods.[4]

Experimental Protocols: Quantification of this compound

The standard method for the analysis of volatile esters like this compound from a fermentation broth is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Volatile compounds from the liquid or solid sample are partitioned into the headspace of a sealed vial. A fused-silica fiber coated with a sorbent material is exposed to the headspace, where it adsorbs the volatile analytes. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

Detailed Methodology

-

Sample Preparation:

-

Collect a sample (e.g., 5-10 mL) of the fermentation broth.

-

Centrifuge the sample to pellet the yeast cells.

-

Transfer a precise volume (e.g., 5 mL) of the supernatant to a 20 mL glass headspace vial.

-

Add a known amount of an internal standard (e.g., 2-octanol (B43104) or a deuterated ester standard) for accurate quantification.

-

Add a salt (e.g., NaCl, ~1.5 g) to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace (salting-out effect).[7][8][9]

-

Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

-

-

HS-SPME Procedure:

-

Place the vial in an autosampler tray equipped with a heating and agitation block.

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.[7][8]

-

Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.[7][8]

-

-

GC-MS Analysis:

-

Desorption: After extraction, automatically retract the fiber and inject it into the GC inlet, which is held at a high temperature (e.g., 250°C). Desorb the analytes from the fiber for a few minutes (e.g., 2-5 minutes) in splitless mode.

-

Gas Chromatography:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax).

-

Oven Temperature Program: A typical program would be: initial temperature of 40°C (hold for 2-5 min), ramp at 5-10°C/min to 240°C (hold for 5-10 min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Source and Quadrupole Temperatures: Typically 230°C and 150°C, respectively.

-

-

-

Data Analysis and Quantification:

-

Identify this compound in the chromatogram by comparing its retention time and mass spectrum with those of an authentic chemical standard.

-

Quantify the concentration by constructing a calibration curve using the peak area ratio of the analyte to the internal standard at several known concentrations.

-

Conclusion

This compound is a significant, albeit often low-concentration, metabolite of Saccharomyces cerevisiae that plays a role in the aromatic complexity of fermented beverages. Its synthesis is intricately linked to the yeast's central carbon and amino acid metabolism and is catalyzed by a suite of O-acyltransferases with broad substrate specificities. The production of this ester is influenced by a variety of genetic and environmental factors, making it a target for modulation in industrial fermentation processes. The analytical methods detailed herein, particularly HS-SPME-GC-MS, provide a robust framework for the accurate quantification of this compound, enabling further research into its physiological roles and the optimization of its production for desired flavor profiles.

References

- 1. openpub.fmach.it [openpub.fmach.it]

- 2. researchgate.net [researchgate.net]

- 3. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of Yeast Growth by Octanoic and Decanoic Acids Produced during Ethanolic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Different Non-Conventional Yeasts on the Odour-Active Compounds of Produced Beers | MDPI [mdpi.com]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. brjac.com.br [brjac.com.br]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Propyl Octanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl octanoate (B1194180) (C₁₁H₂₂O₂), a fatty acid ester. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings. This document summarizes key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, provides detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for propyl octanoate, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₁H₂₂O₂ | - |

| Molecular Weight | 186.29 g/mol | - |

| Major Fragment Ions (m/z) | 145, 127, 61, 43, 41 | Characteristic fragmentation pattern of an octanoate ester.[1] |

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 4.01 - 4.04 | Triplet | 2H | -OCH₂- (Propyl group) |

| 2.27 - 2.31 | Triplet | 2H | -CH₂-C=O (Octanoyl group) |

| 1.64 - 1.67 | Multiplet | 2H | -OCH₂-CH₂- (Propyl group) |

| 1.27 - 1.33 | Multiplet | 10H | -(CH₂)₅- (Octanoyl group) |

| 0.92 - 0.96 | Triplet | 3H | -CH₃ (Propyl group) |

| 0.86 - 0.89 | Triplet | 3H | -CH₃ (Octanoyl group) |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 100.40 MHz)

| Chemical Shift (δ) [ppm] | Assignment |

| 174.01 | C=O (Ester carbonyl) |

| 65.84 | -OCH₂- (Propyl group) |

| 34.44 | -CH₂-C=O (Octanoyl group) |

| 31.70 | -(CH₂)₅- |

| 29.16 | -(CH₂)₅- |

| 28.96 | -(CH₂)₅- |

| 25.07 | -(CH₂)₅- |

| 22.62 | -(CH₂)₅- |

| 22.06 | -OCH₂-CH₂- (Propyl group) |

| 14.06 | -CH₃ (Octanoyl group) |

| 10.41 | -CH₃ (Propyl group) |

Note: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[1]

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1735 - 1750 | Strong, Sharp | C=O Stretch (Ester) |

| ~1180 - 1200 | Strong | C-O Stretch (Ester) |

| ~2860 - 2975 | Medium-Strong | C-H Stretch (Aliphatic) |

Note: These are characteristic absorption bands for aliphatic esters.[2] The exact peak positions can vary slightly based on the experimental conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure high-quality and reproducible results.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure. The fragmentation of esters often involves a characteristic McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H) and carbon atoms (¹³C).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the characteristic ester group.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Neat Liquid):

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands for the ester functional group (C=O and C-O stretching vibrations) and the aliphatic C-H stretching vibrations.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C11H22O2 | CID 69351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Solubility Profile of Propyl Octanoate: A Technical Guide for Researchers

An in-depth examination of the solubility of propyl octanoate (B1194180) in various solvents, providing critical data and methodologies for professionals in research, drug development, and scientific fields.

Propyl octanoate (C11H22O2), an ester known for its characteristic fruity aroma, is a compound of significant interest in various industrial applications, including flavors, fragrances, and as a potential component in pharmaceutical formulations.[1] A thorough understanding of its solubility in different solvents is paramount for its effective utilization in these domains. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining experimental protocols for solubility determination, and offering a logical framework for solvent selection.

Physicochemical Properties of this compound

This compound is the ester formed from the condensation of octanoic acid and propan-1-ol.[2] It is a colorless liquid at room temperature with a molecular weight of 186.29 g/mol .[1][2] Its nonpolar nature, attributed to the long hydrocarbon chain, is a key determinant of its solubility characteristics.[1]

Quantitative Solubility Data

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature. For this compound, the available quantitative data is summarized below. It is important to note that while qualitative descriptions of its solubility in various organic solvents are prevalent, precise numerical data remains limited in publicly accessible literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 0.034 g/L[3] | Not Specified |

| Water | H₂O | 10.87 mg/L[4] | 25[4] |

This compound is generally described as being soluble in alcohols and other organic solvents, and insoluble in water.[4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following outlines a general methodology for determining the solubility of an ester like this compound in various solvents.

Principle

The isothermal saturation method is a common technique used to determine solubility. This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus

-

This compound (high purity)

-

Selected Solvents (e.g., water, ethanol, methanol, acetone, hexane, toluene) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid this compound confirms that the solution is saturated.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle. If necessary, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. To prevent any undissolved particles from being transferred, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Quantification: Accurately dilute the extracted aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as GC or HPLC.

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility considerations.

This workflow begins with defining the specific requirements of the application, such as the desired concentration of this compound and the acceptable polarity of the solvent. The initial step involves consulting available quantitative solubility data. If suitable data is found and meets the application's needs, a solvent can be identified. If data is unavailable or insufficient, experimental determination of solubility is necessary. Based on the experimental results, a suitable solvent can be selected. If no single solvent meets the criteria, the workflow suggests considering solvent blends or alternative esters.

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Propyl Octanoate

Propyl octanoate (B1194180) (C₁₁H₂₂O₂), also known as propyl caprylate, is an ester recognized for its characteristic fruity aroma, often described as reminiscent of blackberries or pineapple.[1] It is utilized as a flavoring and fragrance agent.[2][3] A thorough understanding of its physical properties, particularly its vapor pressure and boiling point, is crucial for its application in drug development, chemical synthesis, and food science, where volatility and phase transitions are critical parameters. This guide provides a detailed overview of these properties, the experimental methods for their determination, and the underlying physicochemical principles.

Physicochemical Properties of Propyl Octanoate

The boiling point and vapor pressure of this compound are dictated by its molecular structure—an eight-carbon chain (octanoyl group) ester-linked to a three-carbon propyl group.[4] The intermolecular forces are primarily van der Waals dispersion forces and dipole-dipole interactions due to the polar ester group.[5] The absence of hydrogen bonding between ester molecules results in a lower boiling point compared to a carboxylic acid of similar molecular weight.[5][6]

Data Summary

The key physical properties of this compound are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 225.00 to 226.00 °C | @ 760.00 mm Hg |

| Vapor Pressure | 0.090000 mmHg | @ 25.00 °C (estimated)[2][4] |

| Molecular Weight | 186.29 g/mol | |

| Flash Point | 87.78 °C (190.00 °F) | TCC |

| Melting Point | -46.2 °C |

Data sourced from references[2][4][7][8][9].

Experimental Protocols for Determination

Accurate determination of boiling point and vapor pressure relies on precise experimental techniques. Several established methods are employed for esters and other organic compounds.

1. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

-

Distillation Method: This is a fundamental technique for purifying liquids and simultaneously determining their boiling point.[11]

-

Protocol: A sample of at least 5 mL is placed in a distillation flask with boiling chips. The apparatus is assembled for simple distillation. Heat is applied, and as the liquid boils and condenses, the vapor temperature is monitored. The stable temperature recorded at the thermometer when the bulk of the liquid is distilling corresponds to the boiling point at the measured atmospheric pressure.[11]

-

-

Thiele Tube (Capillary Method): This microscale method is suitable for small sample volumes.[11]

-

Protocol: A small amount of the sample is placed in a vial attached to a thermometer. A capillary tube, sealed at one end, is inverted into the liquid. The assembly is heated in a Thiele tube containing mineral oil. As the temperature rises, a stream of bubbles emerges from the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools.[10][11]

-